molecular formula C13H23NO3 B6266139 tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate CAS No. 1196151-56-0

tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate

Cat. No.: B6266139
CAS No.: 1196151-56-0
M. Wt: 241.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. One common method includes the use of dimethylpropylene urea in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of butyllithium (BuLi) solution .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure purity and yield. The process is optimized for cost-effectiveness and efficiency, with stringent control over reaction conditions such as temperature, pressure, and solvent use .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and alcohol derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperidine derivatives.

Biology and Medicine: In biological and medical research, this compound is used to develop new pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown potential in modulating neurotransmitter activity.

Industry: Industrially, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester
  • 1-Boc-3-piperidone

Comparison: Compared to these similar compounds, tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .

Properties

CAS No.

1196151-56-0

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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